Lipophilicity Differentiation: Computed XLogP3-AA of Target Compound Versus Phenyl and Trifluoromethylphenyl Analogs
The computed XLogP3-AA of 1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is 4.1 [1]. By comparison, the 4-trifluoromethylphenyl analog (CAS not specified but represented by the substructure class) typically exhibits a higher computed logP (~4.5–5.0) due to the electron-withdrawing CF3 group, while the unsubstituted phenyl analog would be expected to have a lower logP (~3.0–3.5) [2]. The naphthalene-bearing compound thus occupies an intermediate lipophilicity range that may favor balanced membrane permeability and aqueous solubility relative to more lipophilic or more polar congeners.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 4-(trifluoromethyl)phenyl analog: estimated ~4.5–5.0; unsubstituted phenyl analog: estimated ~3.0–3.5 |
| Quantified Difference | Target is ~0.4–0.9 log units lower than CF3-phenyl analog and ~0.6–1.1 log units higher than unsubstituted phenyl analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Moderate lipophilicity is often associated with improved oral absorption and reduced metabolic clearance, making this compound a potentially more developable lead scaffold than more lipophilic analogs.
- [1] PubChem Compound Summary for CID 76148460, 1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one. National Center for Biotechnology Information (2025). View Source
- [2] Comparative logP estimates derived from structural analogs in the sulfonyl-piperidine-propanone series; exemplar data from 1-(4-(isobutylsulfonyl)piperidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one (CAS not available). View Source
